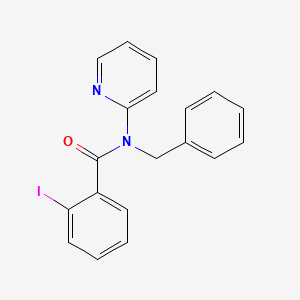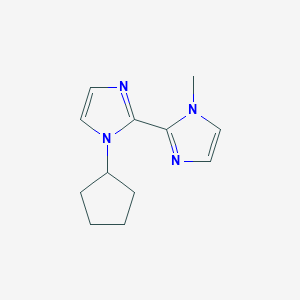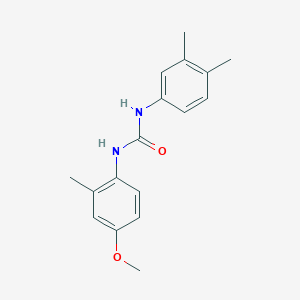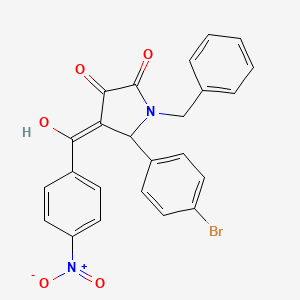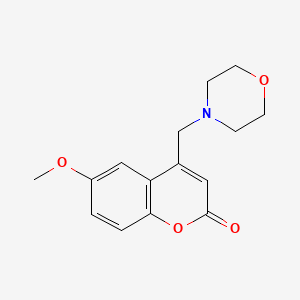
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular functions such as cell growth, proliferation, differentiation, and survival. LY294002 has been extensively used in scientific research to study the role of PI3Ks in various biological processes.
Mechanism of Action
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition of PI3K activity leads to a decrease in downstream signaling through the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit insulin signaling in adipocytes, and reduce inflammation in macrophages. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is a potent and specific inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various biological processes. However, its potency and specificity can also be a limitation, as it may inhibit other kinases or signaling pathways that are involved in the same biological process. Additionally, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its use in animal studies.
Future Directions
There are several future directions for the use of 6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one in scientific research. One potential direction is the development of more potent and specific inhibitors of PI3Ks that can overcome the limitations of this compound. Another direction is the investigation of the role of PI3Ks in other biological processes, such as autophagy and DNA damage response. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer and other diseases.
Synthesis Methods
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one can be synthesized using a multi-step approach. The first step involves the synthesis of 6-methoxy-2-naphthaldehyde, which is then reacted with morpholine to form 6-methoxy-2-naphthaldehyde morpholine acetal. This intermediate is then reacted with ethyl bromoacetate to form 6-methoxy-4-(morpholin-4-ylmethyl)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Finally, this intermediate is converted to this compound by reacting it with hydrazine hydrate and acetic anhydride.
Scientific Research Applications
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one has been used in numerous scientific studies to investigate the role of PI3Ks in various biological processes such as cell growth, proliferation, differentiation, and survival. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a potent and specific inhibitor of PI3Ks. This compound has been used in studies related to cancer, diabetes, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
6-methoxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-14-13(9-12)11(8-15(17)20-14)10-16-4-6-19-7-5-16/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROKFLDTKKJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N,N-dimethylacetamide dihydrochloride](/img/structure/B5345615.png)
![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)
![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)
